molecular formula C10H13ClN2O2 B3281366 N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide CAS No. 733030-88-1

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide

Cat. No. B3281366
CAS RN: 733030-88-1
M. Wt: 228.67 g/mol
InChI Key: BGZGQXSNSZEMPJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide, commonly referred to as CMMA or 5-chloro-2-methoxyphenyl-2-methylaminoacetamide, is an organic compound with a wide range of applications in scientific research. In particular, CMMA has been used as a model compound to study the mechanism of action of drugs, as well as for its biochemical and physiological effects. In addition, CMMA has been used in laboratory experiments to study its advantages and limitations.

Scientific Research Applications

Biological Effects and Toxicology

  • A comprehensive review on the toxicology of acetamide derivatives, emphasizing the importance of understanding the biological consequences of exposure to such chemicals. This review could indirectly relate to the compound by highlighting the toxicological profiles and biological effects of structurally related compounds (Kennedy, 2001).

Environmental Impact and Degradation

  • An exploration into the environmental degradation of acetaminophen, a compound related to acetamides, outlines advanced oxidation processes (AOPs) for treating water contaminated with pharmaceuticals. This could provide insight into environmental research applications concerning the degradation and environmental fate of similar compounds (Qutob et al., 2022).

Synthetic Organic Chemistry

  • Studies on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents, could offer a foundation for understanding how the compound might be synthesized or utilized in organic chemistry research (Kondo & Murakami, 2001).

Pharmacology and Drug Metabolism

  • Research on the metabolism of paracetamol (acetaminophen) and genetic differences in its metabolism might indirectly inform the pharmacological study of related acetamide compounds by providing a comparative basis for understanding how such compounds are metabolized and their potential effects on the human body (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-12-6-10(14)13-8-5-7(11)3-4-9(8)15-2/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZGQXSNSZEMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213236
Record name N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide

CAS RN

733030-88-1
Record name N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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